9H-Indeno[1,2-b]pyrazin-9-one
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Description
9H-Indeno[1,2-b]pyrazin-9-one is a useful research compound. Its molecular formula is C11H6N2O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Biological Activity
9H-Indeno[1,2-b]pyrazin-9-one is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and cancer research. Its unique structural features contribute to its biological activity, making it a subject of interest for further exploration.
Chemical Structure and Properties
The molecular formula of this compound is C11H4N4O, with a molecular weight of 224.18 g/mol. This compound's structure includes fused indeno and pyrazine rings, which are known to influence its biological properties significantly.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Inhibition of Enzymes : It has been identified as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
- Anticancer Properties : High-throughput screening has highlighted its analogs, such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, as active inhibitors of ubiquitin-specific proteases (USPs), which are implicated in cancer progression . Compounds derived from this scaffold have shown to affect the viability of cancer cell lines, including HCT116 colon and PC-3 prostate cancer cells, with IC50 values ranging from 0.5 to 1.5 µM .
Table: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Ubiquitin-Specific Proteases : The compound's analogs have been shown to selectively inhibit USPs, which play critical roles in regulating protein degradation pathways. This inhibition can disrupt cancer cell survival mechanisms .
- Modulation of Inflammatory Pathways : By inhibiting mPGES-1, the compound may reduce the production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .
Synthesis and Derivatives
Various synthesis methods have been explored for creating derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance:
Properties
CAS No. |
93194-44-6 |
---|---|
Molecular Formula |
C11H6N2O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
indeno[1,2-b]pyrazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-8-4-2-1-3-7(8)9-10(11)13-6-5-12-9/h1-6H |
InChI Key |
RFZPPRLKXWELFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
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